molecular formula C9H11FN2O3S B1444015 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide CAS No. 1496857-22-7

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide

Cat. No.: B1444015
CAS No.: 1496857-22-7
M. Wt: 246.26 g/mol
InChI Key: WFDJHQHECDAQLN-UHFFFAOYSA-N
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Description

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C9H11FN2O3S and a molecular weight of 246.26 g/mol .

Preparation Methods

The synthesis of 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under

Properties

IUPAC Name

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-12(2)9(13)7-5-6(16(11,14)15)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDJHQHECDAQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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